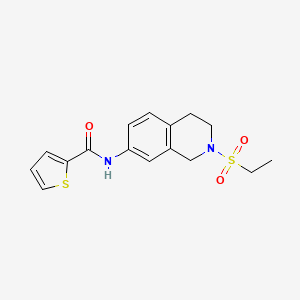

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)18-8-7-12-5-6-14(10-13(12)11-18)17-16(19)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVSCGCDRQIVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with thiophene-2-carboxylic acid: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of alkylated thiophene derivatives.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

Affecting cellular pathways: Influencing signaling pathways such as the NF-κB or IRF pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Key Structural Parameters

The ethylsulfonyl group in the target compound contrasts with nitro or furan-based substituents in analogs. For example, N-(2-nitrophenyl)thiophene-2-carboxamide (Compound I) and N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) exhibit distinct dihedral angles between aromatic rings due to substituent electronic and steric differences:

| Compound | Dihedral Angle (Benzene–Heterocycle) | C–S Bond Length (Å) |

|---|---|---|

| Compound I (Thiophene) | 13.53° (A), 8.50° (B) | 1.714–1.731 |

| 2NPFC (Furan) | 9.71° | 1.705–1.721 |

| Target Compound (Ethylsulfonyl-THIQ*) | Data pending | Data pending |

*THIQ = 1,2,3,4-tetrahydroisoquinoline.

The ethylsulfonyl group in the target compound is bulkier and more polar than the nitro group in Compound I, which may increase torsional strain and reduce planarity between the tetrahydroisoquinoline and thiophene rings. This could impact crystal packing and solubility .

Intermolecular Interactions and Crystal Packing

Compound I and 2NPFC lack classical hydrogen bonds but stabilize their crystal lattices via weak C–H⋯O/S interactions (Table 2). The target compound’s ethylsulfonyl group introduces additional hydrogen-bond acceptors (S=O), which may enhance lattice stability compared to nitro or furan derivatives.

| Compound | Dominant Interactions | Graph-Set Motif |

|---|---|---|

| Compound I (Thiophene) | C–H⋯O (nitro), C–H⋯S (thiophene) | S(6) ring |

| 2NPFC (Furan) | C–H⋯O (nitro, furan) | S(6) ring |

| Target Compound | Potential C–H⋯O (sulfonyl) | Unreported |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an ethylsulfonyl substituent and a thiophene ring. The molecular formula is with a molecular weight of approximately 394.44 g/mol. The structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Ethylsulfonyl Group : This is often accomplished via sulfonation reactions.

- Coupling with Thiophene-2-carboxamide : This step involves amide bond formation which can be facilitated by coupling agents.

Anticancer Properties

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and CEM (leukemia) cells. The mechanism often involves cell cycle arrest and activation of apoptotic pathways .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Doxorubicin | MCF7 | 37.5 |

| This compound | MCF7 | TBD |

Neuroprotective Effects

The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways. This could indicate possible applications in treating neurodegenerative diseases such as Parkinson's disease.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The ethylsulfonyl group may mimic natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

- Modulation of Signaling Pathways : Interaction with receptors or enzymes involved in cell signaling could lead to altered cellular responses relevant to cancer and neurodegeneration.

Case Studies

Several studies have explored the biological activity of related compounds within the tetrahydroisoquinoline class:

- A study demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines and were more potent than standard chemotherapeutics like Doxorubicin .

- Another investigation highlighted the neuroprotective properties of similar compounds through modulation of neurotransmitter levels in animal models.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Modification | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Parent | Ethylsulfonyl | NMDA receptor | 0.8 µM | |

| Analog A | Furan-2-carbonyl | Acetylcholinesterase | 15.2 µM | |

| Analog B | Cyclopropanecarbonyl | Serotonin transporter | 22.4 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.